N-[2-(benzenesulfonamido)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-11(14)12-8-9-13-17(15,16)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPYAQSPKLOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonamido)ethyl]prop-2-enamide typically involves the reaction of benzenesulfonyl chloride with 2-aminoethyl acrylate under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of N-[2-(benzenesulfonamido)ethyl]prop-2-enamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonamido)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(benzenesulfonamido)ethyl]prop-2-enamide exerts its effects often involves the interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase. The pathways involved may include the regulation of pH and ion balance in tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs share the prop-2-enamide core but differ in substituents on the aromatic rings and the ethylamine side chain. Below is a comparative analysis:
Key Observations :
- Sulfonamide vs. Phenolic Groups: The target compound’s benzenesulfonamide group introduces stronger hydrogen-bonding capacity compared to hydroxyl or methoxy groups in analogs like Moupinamide .
- ~3.0–4.0 for methoxy derivatives) .
Anti-inflammatory Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Moupinamide | ~17.00 (anti-NO) | |
| Compound 2 () | 17.00 ± 1.11 | |
| Compound 4 () | <17.21 | |
| Target Compound | Not reported | — |
Insights :
- Phenolic analogs exhibit potent anti-inflammatory activity via NO inhibition, attributed to hydrogen-bond donation from hydroxyl groups .
- The sulfonamide group in the target compound may confer distinct binding interactions (e.g., with sulfotransferases or kinases), though its biological profile remains uncharacterized.
Biological Activity
N-[2-(benzenesulfonamido)ethyl]prop-2-enamide, a compound of significant interest in medicinal chemistry, exhibits a variety of biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N-[2-(benzenesulfonamido)ethyl]prop-2-enamide features a prop-2-enamide backbone with a benzenesulfonamide substituent. This structure is crucial for its interaction with biological targets. The sulfonamide group is known for its ability to participate in hydrogen bonding and interact with various enzymes and receptors.
The biological activity of N-[2-(benzenesulfonamido)ethyl]prop-2-enamide is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular receptors can trigger downstream effects that may contribute to anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that N-[2-(benzenesulfonamido)ethyl]prop-2-enamide demonstrates potent antimicrobial effects against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 μg/ml to higher values depending on the strain tested .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For instance, the compound's interaction with specific kinases could lead to reduced tumor growth in xenograft models .
Anti-inflammatory Effects
N-[2-(benzenesulfonamido)ethyl]prop-2-enamide has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several sulfonamide derivatives, including N-[2-(benzenesulfonamido)ethyl]prop-2-enamide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, N-[2-(benzenesulfonamido)ethyl]prop-2-enamide was shown to decrease cell viability significantly at concentrations above 10 μM. The mechanism was linked to the induction of apoptosis via caspase activation .
- Inflammation Models : In vivo studies using murine models of inflammation demonstrated that treatment with N-[2-(benzenesulfonamido)ethyl]prop-2-enamide resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(benzenesulfonamido)ethyl]prop-2-enamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using benzenesulfonyl chloride and acryloyl chloride derivatives. Key intermediates (e.g., benzenesulfonamide precursors) are typically characterized using -NMR and -NMR to confirm regioselectivity. For example, analogous compounds like α-thioamides are synthesized via nucleophilic substitution of chloroacetamide derivatives with thiols in ethanol, monitored by TLC . Mass spectrometry (MS) is critical for verifying molecular ions and fragmentation patterns .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while 2D-NMR (e.g., COSY, HSQC) resolves connectivity of the benzenesulfonamido and acrylamide moieties. X-ray crystallography (via SHELX programs) is recommended for absolute configuration determination, especially if chiral centers or stereoisomerism are suspected . For polar derivatives, IR spectroscopy identifies key functional groups like sulfonamide (S=O stretching at ~1350 cm) and acrylamide (C=O at ~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results during structural validation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) in NMR versus static X-ray structures. Use DFT calculations (B3LYP/6-31G* level) to model optimized geometries and compare with experimental data. If crystallographic data (e.g., from SHELXL ) conflicts with NMR NOE correlations, re-evaluate sample purity or consider alternative crystallization solvents. For example, analogues like (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide showed improved agreement after solvent optimization .
Q. What experimental designs are optimal for assessing the biological activity of this compound against protein targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like G protein-coupled receptors (GPCRs) or kinases. For example, structurally similar compounds (e.g., XCT790) were tested for estrogen-related receptor α (ERRα) inhibition via competitive binding assays . Dose-response studies should include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only) to validate specificity.
Q. How can researchers address low yields in the final step of synthesis due to steric hindrance?
- Methodological Answer : Steric hindrance at the ethylenediamine linker can be mitigated by introducing bulky protecting groups (e.g., tert-butyl) during intermediate synthesis, as seen in analogues like 4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-benzenesulfonamide . Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics. Monitor by LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry.
Q. What strategies are recommended for computational docking studies to predict interactions with biological targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with high-resolution crystal structures of target proteins (PDB sources). Parameterize the compound’s sulfonamido group for hydrogen bonding and π-π stacking interactions. For validation, compare docking scores with experimental IC values from assays. For instance, analogues like osimertinib derivatives were optimized using docking to improve kinase selectivity .
Data Analysis and Validation
Q. How should researchers handle batch-to-batch variability in biological assay results?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including HPLC purity checks (>95%) and NMR batch comparisons. For bioassays, normalize data using internal standards (e.g., housekeeping genes in cell-based studies). Statistical tools like ANOVA or mixed-effects models can identify outliers. For example, inconsistencies in plant-derived analogues (e.g., Moupinamide) were resolved by standardizing extraction protocols .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the acrylamide group). Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays assess oral bioavailability. For analogues like N-p-coumaroyl serotonin, stability was confirmed via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
